molecular formula C12H11ClN2O B12010223 (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone CAS No. 29938-70-3

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone

Cat. No.: B12010223
CAS No.: 29938-70-3
M. Wt: 234.68 g/mol
InChI Key: ZJXIONUUCMIROS-UHFFFAOYSA-N
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Description

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone is a chemical compound with the molecular formula C12H11ClN2O. It is a member of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by a pyrazole ring substituted with a chloro group, two methyl groups, and a phenylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone typically involves the acylation of 5-chloro-1,3-dimethylpyrazole. One common method is the Friedel-Crafts acylation reaction, where 5-chloro-1,3-dimethylpyrazole is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product. Additionally, industrial processes often involve rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to the desired biological response .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone
  • (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
  • (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-nitrophenyl)methanone

Uniqueness

Compared to similar compounds, (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethanone moiety enhances its ability to interact with various molecular targets, making it a valuable intermediate in the synthesis of diverse chemical entities .

Biological Activity

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C12_{12}H10_{10}ClN2_2O
Molecular Weight 252.672 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulator, affecting pathways critical to cellular function. The presence of the chloro and dimethyl groups enhances its reactivity and selectivity towards specific biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that compounds similar to this compound showed antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) through mechanisms such as DNA alkylation and topoisomerase inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against a range of bacteria and fungi:

  • In Vitro Studies : Tests revealed that pyrazole compounds could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, pyrazole derivatives are noted for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them candidates for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazole derivatives, including this compound, which were tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in lung and colorectal cancer cells.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of this compound against common pathogens. The results showed that it effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antibiotics.

Properties

CAS No.

29938-70-3

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

(5-chloro-1,3-dimethylpyrazol-4-yl)-phenylmethanone

InChI

InChI=1S/C12H11ClN2O/c1-8-10(12(13)15(2)14-8)11(16)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

ZJXIONUUCMIROS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2)Cl)C

Origin of Product

United States

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